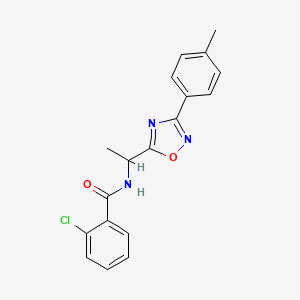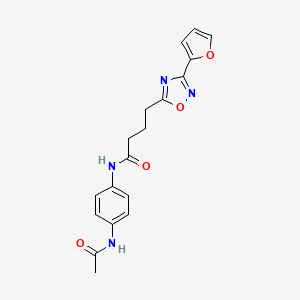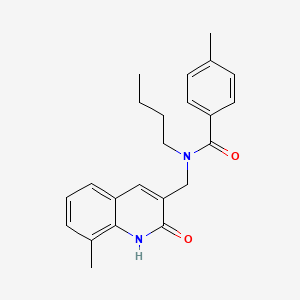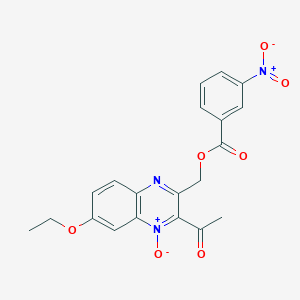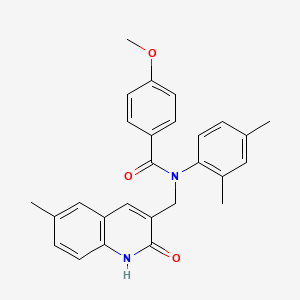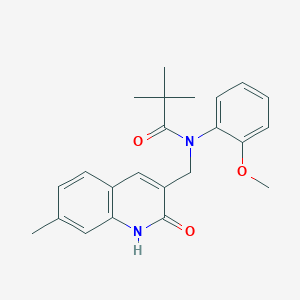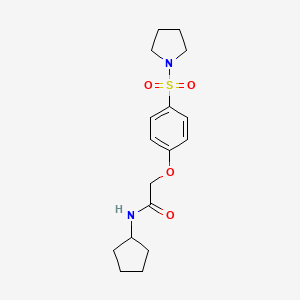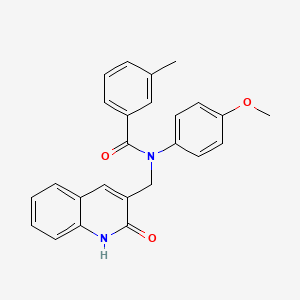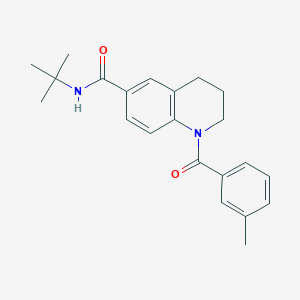
N-(butan-2-yl)-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(butan-2-yl)-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as BMT-6, is a novel compound that has gained attention in the scientific community due to its potential applications in medical research.
Mechanism of Action
N-(butan-2-yl)-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide exerts its effects through the inhibition of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is involved in DNA repair and plays a crucial role in maintaining genomic stability. Inhibition of PARP-1 by N-(butan-2-yl)-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide leads to the accumulation of DNA damage, ultimately resulting in cell death.
Biochemical and Physiological Effects:
N-(butan-2-yl)-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its PARP-1 inhibitory activity, N-(butan-2-yl)-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. N-(butan-2-yl)-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
One advantage of N-(butan-2-yl)-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is its high potency, which allows for the use of lower concentrations in experiments. Additionally, N-(butan-2-yl)-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have a low toxicity profile, making it a safer alternative to other PARP-1 inhibitors. However, one limitation of N-(butan-2-yl)-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of N-(butan-2-yl)-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One potential direction is the investigation of its potential as a therapeutic agent for neurodegenerative diseases. Additionally, further studies can be conducted to explore the anticancer properties of N-(butan-2-yl)-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, including its ability to induce apoptosis in cancer cells. Another potential direction is the development of more soluble derivatives of N-(butan-2-yl)-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide to improve its administration in experiments. Finally, the potential of N-(butan-2-yl)-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide as a radioprotective agent can also be explored, given its ability to reduce oxidative stress-induced damage.
Synthesis Methods
The synthesis of N-(butan-2-yl)-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves a multi-step process that includes the condensation of 3-methylbenzoyl chloride with 1,2,3,4-tetrahydroquinoline, followed by the reaction of the resulting intermediate with butan-2-amine. The final product is obtained after purification through column chromatography.
Scientific Research Applications
N-(butan-2-yl)-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been found to exhibit potential applications in various scientific research fields, including medicinal chemistry, neurobiology, and cancer research. In medicinal chemistry, N-(butan-2-yl)-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been studied for its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In neurobiology, N-(butan-2-yl)-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have neuroprotective effects and can reduce oxidative stress-induced neurotoxicity. In cancer research, N-(butan-2-yl)-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
properties
IUPAC Name |
N-tert-butyl-1-(3-methylbenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-15-7-5-8-18(13-15)21(26)24-12-6-9-16-14-17(10-11-19(16)24)20(25)23-22(2,3)4/h5,7-8,10-11,13-14H,6,9,12H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWGRCACSLYDDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Tert-butyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

